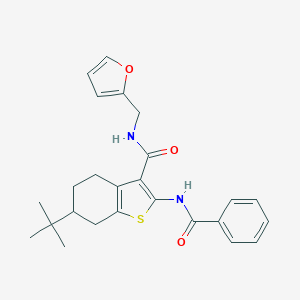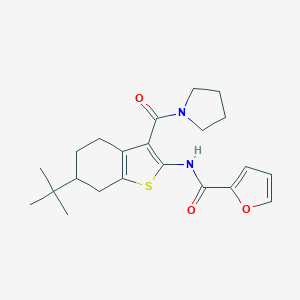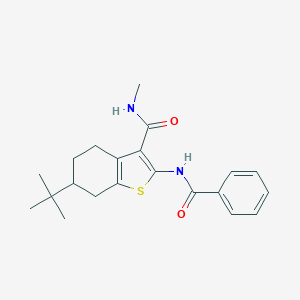
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole, also known as BPN, is a synthetic compound with potential applications in scientific research. BPN belongs to the class of benzimidazole derivatives and is a potent inhibitor of protein kinase C (PKC) activity.
科学研究应用
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been used in several scientific research studies due to its potent inhibitory activity against PKC. PKC is a family of serine/threonine kinases that play a crucial role in cell signaling pathways, including proliferation, differentiation, and apoptosis. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit PKC activity in various cell types, including human lung cancer cells, prostate cancer cells, and human breast cancer cells.
作用机制
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This binding leads to the inhibition of PKC activity and downstream signaling pathways. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has also been shown to induce autophagy in cancer cells, which leads to cell death. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF).
实验室实验的优点和局限性
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has several advantages for use in lab experiments. It is a potent inhibitor of PKC activity and has been shown to have anticancer activity in various cell types. However, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has some limitations. It is a synthetic compound and may not accurately represent the natural PKC inhibitors found in cells. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. One area of research could focus on the development of more potent and selective PKC inhibitors based on the structure of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. Another area of research could focus on the use of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole in combination with other anticancer agents to enhance its anticancer activity. In addition, further studies are needed to investigate the potential of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole as a therapeutic agent for the treatment of cancer and other diseases.
合成方法
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with butyl isocyanate to form 2-(1-butyl-1lambda~5~-pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid. This intermediate is then converted to 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole by reacting with thionyl chloride and 4-methylmorpholine.
属性
分子式 |
C16H16N4O2 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
2-(1-butylpyridin-4-ylidene)-4-nitrobenzimidazole |
InChI |
InChI=1S/C16H16N4O2/c1-2-3-9-19-10-7-12(8-11-19)16-17-13-5-4-6-14(20(21)22)15(13)18-16/h4-8,10-11H,2-3,9H2,1H3 |
InChI 键 |
QXYLNEOZDMNTIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
规范 SMILES |
CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)

![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)